3-(3-Amino-5-methoxycarbonyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13742241
Molecular Formula: C17H24N2O5
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24N2O5 |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | tert-butyl 3-[(3-amino-5-methoxycarbonylphenoxy)methyl]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H24N2O5/c1-17(2,3)24-16(21)19-8-11(9-19)10-23-14-6-12(15(20)22-4)5-13(18)7-14/h5-7,11H,8-10,18H2,1-4H3 |
| Standard InChI Key | KLLALMQFYRHBAE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)COC2=CC(=CC(=C2)N)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)COC2=CC(=CC(=C2)N)C(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule comprises a four-membered azetidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group, a common protecting group for amines . At the 3-position of the azetidine, a phenoxymethyl bridge connects to a meta-substituted benzene ring bearing an amino group (-NH₂) and a methoxycarbonyl (-COOMe) moiety . This arrangement introduces steric and electronic complexity, influencing both reactivity and intermolecular interactions.
Molecular Formula and Physicochemical Data
The molecular formula is C₁₇H₂₄N₂O₅, with a molecular weight of 336.4 g/mol . Key functional groups include:
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Tert-butyl carbamate: Provides steric bulk and protects the azetidine nitrogen during synthetic manipulations .
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Phenoxymethyl linker: Enhances conformational flexibility while facilitating π-π interactions.
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Amino and methoxycarbonyl groups: Offer sites for further derivatization, such as acylations or nucleophilic substitutions .
A comparative analysis of structurally related compounds reveals distinct property variations (Table 1).
Table 1: Structural and Functional Comparisons with Analogous Compounds
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The synthesis typically involves sequential functionalization of the azetidine ring:
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Azetidine Core Construction: Cyclization of γ-amino alcohols or [2+2] cycloadditions, followed by Boc protection .
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Phenoxymethyl Installation: Etherification via nucleophilic substitution between 3-hydroxyazetidine and a bromomethylphenol derivative .
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Amino and Ester Functionalization: Selective nitration/reduction for the amino group and esterification for the methoxycarbonyl moiety .
Critical Optimization Parameters
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Protection-Deprotection Sequences: The Boc group’s stability under basic conditions necessitates careful selection of reaction media .
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Steric Hindrance Management: The phenoxymethyl substituent’s bulk requires optimized coupling reagents (e.g., DCC, EDC) to prevent side reactions.
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Purity Control: Chromatographic techniques (HPLC, flash chromatography) are essential due to polar byproducts from incomplete substitutions .
Reactivity and Functional Group Transformations
Amino Group Reactivity
The primary amine participates in:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides .
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Reductive Amination: Conversion to secondary amines using aldehydes/ketones and NaBH₃CN.
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Diazo Coupling: Formation of azo dyes under acidic conditions, useful for spectroscopic tagging.
Methoxycarbonyl Group Transformations
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Hydrolysis: Controlled saponification yields the carboxylic acid, enabling peptide coupling .
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Transesterification: Alcohol exchange under acidic or basic catalysis modifies ester solubility.
Azetidine Ring Reactivity
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Ring-Opening Reactions: Nucleophiles (e.g., amines, thiols) attack the strained azetidine under thermal or acidic conditions .
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N-Deprotection: Boc removal with TFA or HCl generates a reactive secondary amine for further functionalization .
Applications in Pharmaceutical and Materials Chemistry
Drug Discovery Intermediates
The compound serves as a scaffold for:
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Kinase Inhibitors: The azetidine’s rigidity mimics purine binding motifs in ATP-binding pockets.
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Antibacterial Agents: Functionalization at the amino group enhances Gram-negative bacterial membrane penetration.
Polymer Science
Incorporation into polyamides or polyesters via step-growth polymerization improves thermal stability and biodegradability.
Comparative Analysis with Piperidine and Pyrrolidine Analogs
Replacing the azetidine core with piperidine (as in tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate ) or pyrrolidine alters:
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